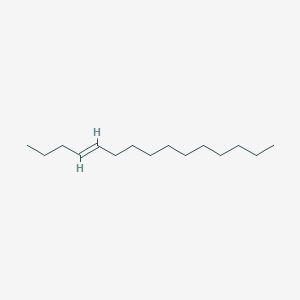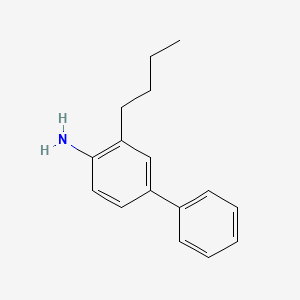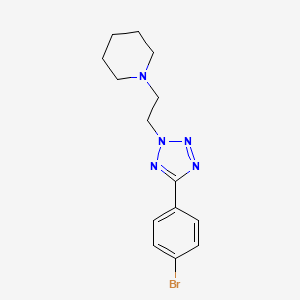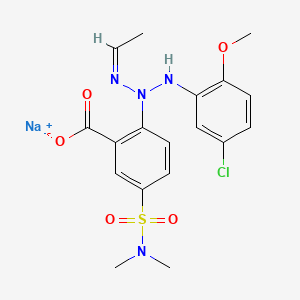
dimethylazanium;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylazanium;sulfate, also known as dimethylammonium sulfate, is a chemical compound with the formula (CH₃)₂NH₂⁺;SO₄²⁻. It is a salt formed from the dimethylammonium cation and the sulfate anion. This compound is commonly used in various chemical processes and has significant applications in different fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylazanium;sulfate can be synthesized through the reaction of dimethylamine with sulfuric acid. The reaction proceeds as follows:
(CH3)2NH+H2SO4→(CH3)2NH2+;SO42−
This reaction typically occurs under controlled conditions to ensure the complete formation of the desired product. The reaction is exothermic, and proper cooling is required to manage the heat generated.
Industrial Production Methods
In industrial settings, this compound is produced by reacting dimethylamine gas with concentrated sulfuric acid. The process involves the careful addition of dimethylamine to sulfuric acid in a reactor, followed by crystallization and purification steps to obtain the pure compound. The industrial production process is designed to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Dimethylazanium;sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylammonium group is replaced by other nucleophiles.
Acid-Base Reactions: As a salt, it can react with bases to form dimethylamine and the corresponding sulfate salt.
Decomposition Reactions: Under certain conditions, it can decompose to release dimethylamine and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, halide ions, and other amines.
Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions to liberate dimethylamine.
Temperature and Pressure: Reactions involving this compound are typically conducted at ambient temperature and pressure, but specific conditions may vary depending on the desired reaction.
Major Products Formed
Dimethylamine: Formed in acid-base reactions.
Substituted Ammonium Salts: Formed in nucleophilic substitution reactions.
Sulfuric Acid: Released during decomposition.
科学的研究の応用
Dimethylazanium;sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to modify the ionic strength of solutions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals.
作用機序
The mechanism of action of dimethylazanium;sulfate involves its ability to interact with various molecular targets through ionic interactions. The dimethylammonium cation can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to changes in their activity.
類似化合物との比較
Similar Compounds
Dimethyl sulfate: A related compound with the formula (CH₃O)₂SO₂, used as a methylating agent in organic synthesis.
Diethyl sulfate: Similar to dimethyl sulfate but with ethyl groups instead of methyl groups.
Methyl triflate: Another methylating agent with the formula CF₃SO₃CH₃.
Uniqueness
Dimethylazanium;sulfate is unique due to its ionic nature and the presence of both the dimethylammonium cation and the sulfate anion. This combination imparts distinct chemical properties, making it suitable for specific applications in various fields. Unlike dimethyl sulfate and diethyl sulfate, which are primarily used as methylating agents, this compound is more versatile in its applications, particularly in biological and industrial contexts.
特性
CAS番号 |
37773-96-9 |
|---|---|
分子式 |
C4H16N2O4S |
分子量 |
188.25 g/mol |
IUPAC名 |
dimethylazanium;sulfate |
InChI |
InChI=1S/2C2H7N.H2O4S/c2*1-3-2;1-5(2,3)4/h2*3H,1-2H3;(H2,1,2,3,4) |
InChIキー |
CWLIWRWKTAVPMN-UHFFFAOYSA-N |
正規SMILES |
C[NH2+]C.C[NH2+]C.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




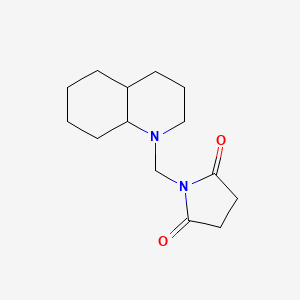
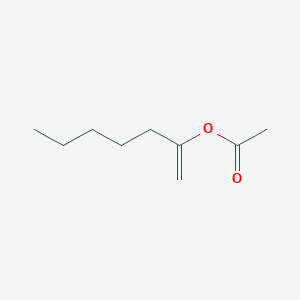
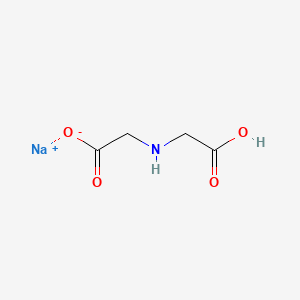
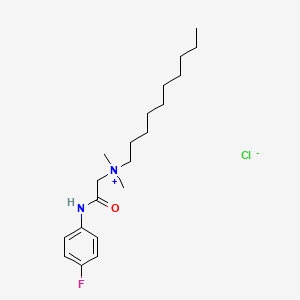
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)

